molecular formula C6H11BrO2 B14628133 2-(Bromomethyl)-2-methylbutanoic acid CAS No. 58230-48-1

2-(Bromomethyl)-2-methylbutanoic acid

Cat. No.: B14628133
CAS No.: 58230-48-1
M. Wt: 195.05 g/mol
InChI Key: DJBZYDYLSLDQRW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methylbutanoic acid is a brominated carboxylic acid with the molecular formula C₆H₁₁BrO₂ (inferred from structural analogs). It features a bromomethyl (-CH₂Br) group and a methyl (-CH₃) group attached to the second carbon of a butanoic acid backbone. This compound is structurally related to 2-methylbutanoic acid but differs by the substitution of a hydrogen atom with a bromomethyl group.

Properties

CAS No.

58230-48-1

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

2-(bromomethyl)-2-methylbutanoic acid

InChI

InChI=1S/C6H11BrO2/c1-3-6(2,4-7)5(8)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

DJBZYDYLSLDQRW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CBr)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methylbutanoic acid typically involves the bromination of 2-methylbutanoic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-2-methylbutanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrobromination to form alkenes.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like tetrahydrofuran (THF) are employed.

Major Products:

Scientific Research Applications

2-(Bromomethyl)-2-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-methylbutanoic acid primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into target molecules. The carboxylic acid group can also participate in acid-base reactions, further expanding its utility in chemical transformations .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Bromomethyl)-2-Methylbutanoic Acid and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Key Reactivity/Applications References
This compound C₆H₁₁BrO₂ 195.06 g/mol -COOH, -CH₂Br, -CH(CH₃)₂ Alkylating agent, coupling reactions
2-Methylbutanoic acid C₅H₁₀O₂ 102.13 g/mol -COOH, -CH(CH₃)₂ Flavor/fragrance precursor
2-(Hydroxymethyl)-2-methylbutanoic acid C₆H₁₂O₃ 132.16 g/mol -COOH, -CH₂OH, -CH(CH₃)₂ Pharmaceutical intermediates
2-Amino-2-methylbutanoic acid C₅H₁₁NO₂ 117.15 g/mol -COOH, -NH₂, -CH(CH₃)₂ Peptide synthesis
2-(Ethoxycarbonyl)-2-methylbutanoic acid C₈H₁₄O₄ 174.19 g/mol -COOH, -COOCH₂CH₃, -CH(CH₃)₂ Esterification reactions

Photostability and Degradation

2-Methylbutanoic acid derivatives are prone to photodegradation. For instance, clinofibrate degrades under UV light, releasing 2-methylbutanoic acid as a byproduct .

Research Findings and Data

Market and Industrial Demand

The global market for 2-methylbutanoic acid is growing, driven by demand in flavors, agrochemicals, and pharmaceuticals . Brominated analogs could fill niche roles in specialty chemicals but face regulatory hurdles due to bromine’s environmental persistence.

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